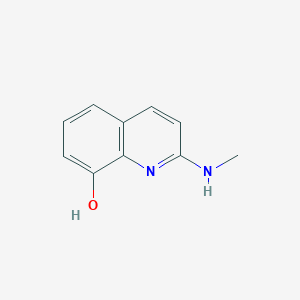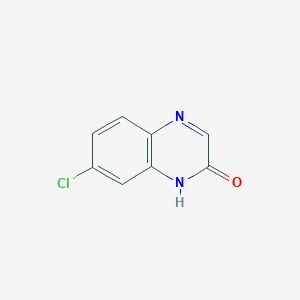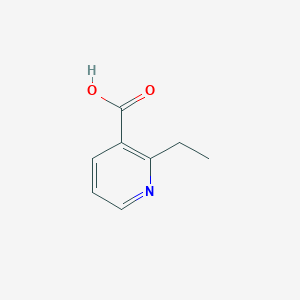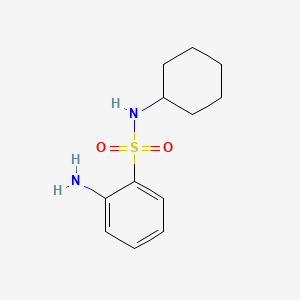
2-(Methylamino)quinolin-8-ol
Overview
Description
2-(Methylamino)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is also known as 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinaldine . The molecular weight of this compound is 174.2 g/mol.
Synthesis Analysis
A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol has been described in the literature . The key building block, 2-Methyl-8-methoxyquinoline, is prepared first. This compound is then lithiated with LDA and alkyl halides are added. The reaction in 48% HBr affords the 2-alkylquinolin-8-ols .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been utilized in various chemical reactions. For instance, they have been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 174.2 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Complexation
2-(Methylamino)quinolin-8-ol and its derivatives are used in the synthesis of complex molecules. Kitamura et al. (2000) described a method for synthesizing 2-(substituted methyl)quinolin-8-ols, which are important for forming complexes with elements like tin (Sn). This method involves lithiation and subsequent reaction with alkyl halides to afford the desired compounds (Kitamura et al., 2000).
Structural Studies in Foldamers
Foldamers, which are molecules that adopt a specific and stable three-dimensional shape, have been synthesized using this compound derivatives. Jiang et al. (2003) synthesized oligoamides of 8-amino-2-carboxy-quinoline and characterized their helical structures using techniques like X-ray diffraction and NMR spectroscopy (Jiang et al., 2003).
Photophysical Properties and Sensor Development
The compound and its derivatives have applications in developing sensors. Akbar et al. (2015) worked on a molecule (TAME5OX) derived from 8-hydroxyquinoline (a close relative of this compound) for potential applications in chemical and biological fields, exhibiting pH-dependent fluorescence properties (Akbar et al., 2015).
Application in Catalysis
This compound derivatives have been used in catalysis. Kumar et al. (2017) synthesized unsymmetrical pincer ligands with an 8-hydroxyquinoline core for use as catalysts in reactions like the Sonogashira coupling (Kumar et al., 2017).
Corrosion Inhibition
El Faydy et al. (2021) synthesized 5-N-((alkylamino)methyl)quinolin-8-ol analogs, demonstrating their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds showed mixed-type inhibitory activity and were chemisorbed on steel surfaces (El Faydy et al., 2021).
Therapeutic ApplicationsMoghaddam et al. (201
- investigated the anti-schizophrenia activities of 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one derivatives. They evaluated these compounds in a ketamine-induced experimental schizophrenia model in mice, finding that some derivatives reduced depressive-like behaviors, indicating potential therapeutic applications (Moghaddam et al., 2013).
Antimicrobial Activity
Faizi et al. (1997) reported on the antimicrobial activity of Mannich reaction products of quinolin-8-ol (similar in structure to this compound). Their study indicated that these compounds have activity against a range of Gram-positive and Gram-negative bacteria (Faizi et al., 1997).
Corrosion Inhibition (Additional Study)
El Faydy et al. (2021) also conducted a study on bis-quinolin-8-ols derivatives, which showed high efficiency as corrosion inhibitors for steel in acidic environments. These studies highlight the versatility of quinolin-8-ol derivatives in industrial applications (El Faydy et al., 2021).
Chemosensors for Metal Ions
You et al. (2015) and Park et al. (2015) developed chemosensors based on this compound derivatives for the detection of metal ions like Cu(2+) and Zn2+ in aqueous media. These sensors exhibit color changes in response to the presence of these ions, indicating their potential in environmental monitoring and bioanalytical applications (You et al., 2015) (Park et al., 2015).
Molecular Recognition
Khanvilkar et al. (2018) used 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of this compound, as an agent for molecular recognition. This compound showed efficiency in detecting isomers of various acids, demonstrating its potential in analytical chemistry (Khanvilkar et al., 2018).
Anticancer and Antifungal Activities
Creaven et al. (2010) investigated copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, which showed significant anticancer and antifungal activities. This study underscores the potential of this compound derivatives in medicinal chemistry (Creaven et al., 2010).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.
Mode of Action
It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline moiety, such as this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Methylamino)quinolin-8-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme UDP-Glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . This compound acts as an inhibitor of UGGT, binding to a conserved surface motif and inhibiting its activity at concentrations higher than 750 µM . This inhibition can affect the proper folding and function of glycoproteins, which are crucial for various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of UGGT can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cell survival and function . Additionally, this compound has been observed to exhibit cytotoxic effects at concentrations higher than 1 mM, indicating its potential impact on cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the UGGT enzyme, inhibiting its activity by occupying the recognition site for the first GlcNAc residue of the substrate N-glycan . This competitive inhibition prevents the proper folding of glycoproteins, leading to their retention in the endoplasmic reticulum and subsequent degradation. The molecular mechanism of this compound highlights its potential as a modulator of glycoprotein folding and quality control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its cytotoxic effects can increase with prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that at lower dosages, the compound can modulate glycoprotein folding without causing significant toxicity . At higher dosages, this compound exhibits toxic effects, including cytotoxicity and adverse impacts on cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interactions with metabolic enzymes can affect its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and pharmacological research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and potential side effects, making them important considerations for its application in research and therapy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications
Properties
IUPAC Name |
2-(methylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZXLIEDQJISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362502 | |
| Record name | 2-(methylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-17-6 | |
| Record name | 2-(Methylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)



![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)
![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)

![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)


